

ReACp53's Role in Inhibiting p53 Amyloid Formation: A Technical Guide

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Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a critical role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage, hypoxia, and oncogene activation.[1][2] These responses, such as cell cycle arrest, DNA repair, or apoptosis, are essential for preventing tumorigenesis. [1][2] Consequently, the TP53 gene is the most frequently mutated gene in human cancers, with over half of all tumors exhibiting p53 inactivation through missense mutations, primarily within its DNA-binding domain.[3][4][5]

These mutations can lead to a loss of tumor-suppressive function, a dominant-negative effect over the remaining wild-type p53, and in many cases, a gain-of-function (GOF) that actively promotes cancer progression.[6][7] A significant, and therapeutically targetable, aspect of many p53 mutations is the induction of protein misfolding and subsequent aggregation into an amyloid-like state.[3][4] These aggregates sequester wild-type p53 and its family members, p63 and p73, preventing their normal function.[7][8] This guide provides a detailed overview of **ReACp53**, a rationally designed, cell-penetrating peptide developed to inhibit p53 amyloidogenesis and restore its tumor-suppressive activities.[3][4][9]

Mechanism of p53 Amyloid Formation and ReACp53 Inhibition



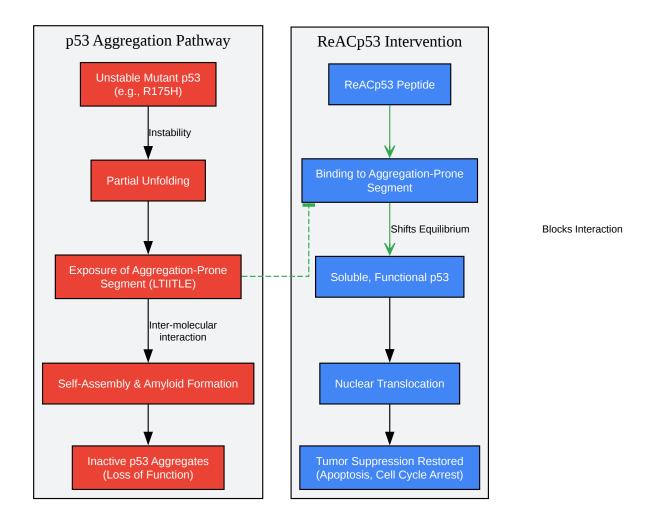




Mutations in p53, particularly "structural" mutants, can destabilize the protein's native conformation.[3] This partial unfolding exposes aggregation-prone segments that are normally buried within the hydrophobic core.[1][3] One such critical segment, spanning residues 252-258 (LTIITLE), has been identified as a key nucleating sequence for p53 aggregation, forming a structure known as a steric zipper.[3][10] This exposed segment can interact with identical segments on other p53 molecules, initiating a chain reaction of protein aggregation that leads to the formation of inactive, amyloid-like fibrils.[3][7]

ReACp53 was rationally designed to block this process. It is a 17-residue peptide whose sequence is based on the p53 amyloid spine structure, allowing it to specifically target and cap the exposed aggregation-prone segment.[7][10] By binding to this segment, **ReACp53** prevents the recruitment of further p53 molecules, thereby shifting the equilibrium away from the aggregated state and towards the soluble, functional form of p53.[3] Molecular dynamics simulations have further elucidated this interaction, suggesting that **ReACp53** specifically binds to a fragment encompassing residues 180-233 of the aggregation-prone p53 R175H mutant, stabilizing its structure and reducing the exposure of the amyloidogenic region.[6]





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Caption: Mechanism of **ReACp53** action on p53 amyloid formation.

Quantitative Data on ReACp53 Efficacy

The efficacy of **ReACp53** has been quantified in numerous in vitro and in vivo studies, demonstrating its ability to reduce cell viability in cancer cells harboring mutant p53 while having minimal effect on cells with wild-type p53.

Table 1: In Vitro Efficacy of ReACp53 on Cell Viability



| Cell Line/Model | p53 Status | Assay | Treatment | Result (EC50) | Citation |
|--------------------|------------|----------------|----------------------|--------------------------|----------|
| OVCAR3 | Mutant | MTS | ReACp53 (16h) | ~10 µM | [3] |
| S1 GODL | Mutant | MTS | ReACp53 (16h) | ~5 μM | [3] |
| OVCAR3 | Mutant | MTS | Scrambled Peptide | Ineffective | [3] |
| CWRR1 | Mutant | Cell Viability | ReACp53 (10 μM) | Significant decrease | [8][11] |
| DU145 | Mutant | Cell Viability | ReACp53 (10 μM) | Significant decrease | [8][11] |
| C4-2 | Wild-Type | Cell Viability | ReACp53 (10 μM) | No significant effect | [8] |

Table 2: In Vitro Effects of ReACp53 on p53 Aggregation

and Localization

| Cell Model | p53 Status | Treatment | Outcome | Quantitative Change | Citation |
|------------------------|------------|----------------------------|--|--|----------|
| HGSOC Primary Cells | Mutant | ReACp53 (16-20h) | Reduction of p53 puncta | To 5-20% of cells | [3] |
| HGSOC Primary Cells | Mutant | ReACp53 (16-20h) | Nuclear p53 localization | In 70-100% of cells | [3] |
| S1 GODL Organoids | Mutant | ReACp53 (10 μM, 2 days) | Increased cell death | Dramatic increase in YO-PRO-1/PI staining | [3] |
| PCa Cells (CWRR1) | Mutant | ReACp53 | Reduced SDS-resistant aggregates | Significant reduction | [8][11] |



Table 3: In Vivo Efficacy of ReACp53 in Xenograft

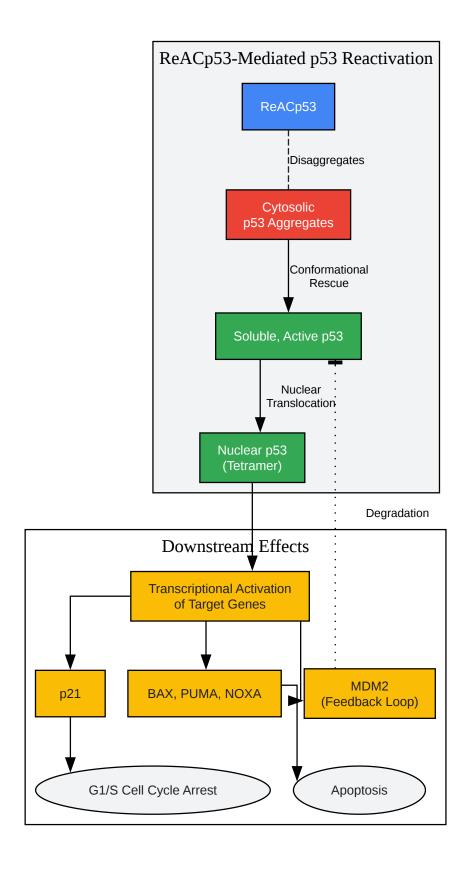
Models

| Xenograft Model | p53 Status | Treatment Protocol | Outcome | Quantitative Change | Citation |
|--------------------|------------|-----------------------------------|--------------------------------------|--|----------|
| OVCAR3 | Mutant | 15 mg/kg daily IP (3 weeks) | Tumor shrinkage | 80-90% smaller tumor weight vs. control | [3][12] |
| MCF7 | Wild-Type | 15 mg/kg daily IP (3 weeks) | No tumor reduction | No significant change vs. control | [3] |
| HGSOC (S1 GODL) | Mutant | 4 daily IP treatments | Increased apoptosis in ascites | >80% of cells Annexin V and/or PI positive | [13] |

Restoration of p53 Signaling Pathway

By disaggregating mutant p53 and promoting its refolding into a wild-type-like conformation, **ReACp53** successfully restores its function as a nuclear transcription factor.[3][8] Rescued p53 translocates to the nucleus, where it activates the transcription of canonical target genes involved in cell cycle arrest and apoptosis.[3][14] RNA sequencing of **ReACp53**-treated organoids confirmed the upregulation of p53 targets such as p21, GADD45B, PUMA, and NOXA.[10] This restored transcriptional activity leads to a reduction in cell proliferation, an increase in programmed cell death, and ultimately, the shrinkage of tumors bearing aggregation-prone p53 mutants.[3][4][15]





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Caption: Reactivation of the p53 signaling pathway by **ReACp53**.



Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of **ReACp53**.

Cell Viability (MTS Assay)

- Objective: To determine the concentration-dependent effect of ReACp53 on the viability of cancer cells.
- Methodology:
 - Seed cells (e.g., OVCAR3, S1 GODL) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
 - Prepare serial dilutions of ReACp53 and a scrambled control peptide in the appropriate cell culture medium.
 - Remove the existing medium from the cells and add 100 μL of the peptide-containing medium to each well. Include vehicle-only wells as a control.
 - Incubate the plates for a specified period (e.g., 16-72 hours) at 37°C in a 5% CO₂ incubator.
 - Add 20 μL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
 - Incubate for 1-4 hours at 37°C.
 - Measure the absorbance at 490 nm using a microplate reader.
 - Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the data to determine the EC₅₀ value.[3]

p53 Aggregation and Localization (Immunofluorescence)

- Objective: To visualize and quantify the effect of ReACp53 on p53 aggregate formation and subcellular localization.
- Methodology:



- Grow cells on glass coverslips in a 24-well plate.
- \circ Treat the cells with the desired concentration of **ReACp53** (e.g., 10 μ M) or vehicle for 16-20 hours.
- Wash the cells with Phosphate Buffered Saline (PBS).
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.
- Incubate with primary antibodies against p53. Use an antibody specific for aggregated/mutant conformations (e.g., PAb240) and one for total p53 (e.g., DO-1).[3][16]
 Incubate overnight at 4°C.
- Wash three times with PBST.
- Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
- Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
- Mount coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.
- Quantify the percentage of cells showing cytosolic puncta (aggregates) versus those with clear nuclear p53 staining across multiple fields of view.[3][13][16]

In Vivo Xenograft Tumor Growth Study

- Objective: To evaluate the ability of ReACp53 to inhibit tumor growth in a living organism.
- Methodology:



- Subcutaneously inject immunodeficient mice (e.g., nude mice) with a suspension of cancer cells (e.g., 5 x 10⁶ OVCAR3 cells) mixed with Matrigel.[3]
- Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
- Randomize mice into treatment groups (e.g., Vehicle, Scrambled Peptide, ReACp53).
- Administer treatment via intraperitoneal (IP) injection daily for a set period (e.g., 3 weeks).
 A typical dose is 15 mg/kg of ReACp53.[3][12]
- Monitor tumor volume every 2-3 days using caliper measurements (Volume = (length x width²)/2).
- Monitor mouse body weight and general health as indicators of toxicity.
- At the end of the study, sacrifice the mice, excise the tumors, and measure their final weight.
- Tumor tissue can be further analyzed by immunohistochemistry for proliferation markers (e.g., Ki67) or p53 target gene expression.[12]





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Caption: General experimental workflow for evaluating **ReACp53**.

Conclusion

ReACp53 represents a promising, rationally designed therapeutic agent that directly targets a fundamental oncogenic mechanism: the amyloid aggregation of mutant p53.[3][4] By



specifically binding to the aggregation-prone segments of unfolded p53, it effectively acts as a "cap," preventing amyloid formation and rescuing the protein's native tumor-suppressive functions.[3][10] Extensive preclinical data from both in vitro and in vivo models have demonstrated its ability to restore p53-mediated transcription, induce apoptosis and cell cycle arrest, and significantly inhibit tumor growth in cancers characterized by p53 mutations.[3][8] [15] These findings validate the targeting of p53 aggregation as a viable therapeutic strategy and position **ReACp53** as a lead compound for further development in the treatment of high-grade serous ovarian carcinoma and other malignancies driven by aggregating p53 mutants.[3] [17]

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